2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant platforms in various medicinally relevant molecules due to their aromatic properties and reactive positions . The oxan-3-yl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the oxan-3-yl group. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring. The oxan-3-yl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar thiazole ring structure.
2,4-Disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, exhibiting diverse biological activities.
Thiazolidines: Saturated analogs of thiazoles with different pharmacological properties.
Uniqueness
2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the oxan-3-yl group and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[2-(oxan-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H13NO3S/c12-9(13)4-8-6-15-10(11-8)7-2-1-3-14-5-7/h6-7H,1-5H2,(H,12,13) |
InChI Key |
KPQSUGSYLBNCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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